2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid involves multiple steps. One common method includes the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with L-lysine. The reaction typically occurs in an organic solvent such as methanol, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications
Mechanism of Action
The mechanism by which 2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid exerts its effects is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is used to detect and quantify the presence of specific molecules in a sample. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: Another fluorescent dye used for labeling amino acids and peptides.
Fluorescein: A widely used fluorescent compound in various biological and chemical applications.
Rhodamine: Known for its high fluorescence quantum yield and used in fluorescence microscopy
Uniqueness
2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid is unique due to its dual fluorescent groups, which enhance its sensitivity and specificity in detecting biomolecules. Its structure allows for versatile applications in different scientific fields, making it a valuable tool for researchers .
Properties
IUPAC Name |
2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAZYTPTPLUAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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